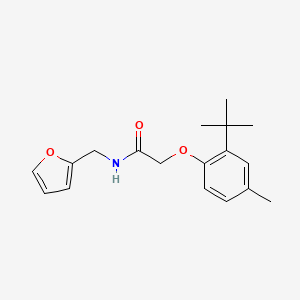

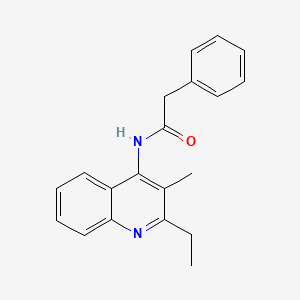

![molecular formula C18H18N2S2 B5553502 3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)

3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazole and benzothiazole derivatives is a well-researched area, with various methods being employed to achieve complex structures. Studies on similar compounds have shown that cyclization reactions, often catalyzed by metals such as manganese(II), play a crucial role in the synthesis process. These methods involve the conversion of substituted thiosemicarbazide or thiohydrazide into the corresponding thiadiazole or benzothiazole derivatives through the loss of H2O or H2S, respectively (Dani et al., 2013). Microwave-assisted synthesis has also been reported as an efficient method for the formation of thiophene-benzothiazole derivatives, highlighting the versatility of techniques available for constructing such molecules (Ermiş & Durmuş, 2020).

Molecular Structure Analysis

Molecular structure determination is pivotal in understanding the chemical behavior of compounds. X-ray crystallography and DFT studies provide insights into the geometry, intramolecular, and intermolecular interactions stabilizing the compound's structure. For molecules similar to the one , single-crystal X-ray diffraction has been used to determine their monoclinic crystalline structure and the presence of hydrogen bonding, which contributes to their stability (Özdemir et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving thiazole and benzothiazole derivatives often include nucleophilic substitutions, cyclization, and condensation reactions. These compounds participate in reactions that form complex structures with potential biological activities. For instance, the synthesis of spirolinked thiazolidines through [2+3]-cycloaddition of azomethine ylides with thiocarbonyl compounds is an example of the chemical versatility of such molecules (Gebert et al., 2003).

Aplicaciones Científicas De Investigación

Antitumor Activity

3-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-4,5,6,7-Tetrahydro-1-Benzothiophen-2-Amine and its derivatives demonstrate potent and selective antitumor activity. Their mechanism, though not fully defined, is suspected to be novel. The compound is metabolized differently in sensitive and insensitive cell lines, indicating a possible key role of metabolism in its mode of action. For instance, rapid and exclusive N-acetylation of specific derivatives has been observed in antitumor activities, notably against breast, ovarian, colon, and renal cell lines (Chua et al., 1999).

Microwave Assisted Synthesis

The compound has been part of studies involving microwave-assisted synthesis techniques. This includes the development of novel thiophene-benzothiazole derivative compounds, showcasing the versatility of the core structure in chemical synthesis. The impact of solvents on the electronic absorption behaviors of these compounds has also been studied, further emphasizing the compound's role in advanced chemical synthesis and analysis (Ermiş & Durmuş, 2020).

Amino Acid Prodrug Development

The compound's structure has been utilized in the development of amino acid prodrugs. This approach addresses the limitations posed by drug lipophilicity, improving water solubility and stability. Such prodrugs have shown efficacy in preclinical evaluations, particularly in the treatment of breast and ovarian tumors, providing a promising direction for clinical evaluations (Bradshaw et al., 2002).

Antibacterial and Antifungal Applications

Derivatives of the compound have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have revealed that certain derivatives exhibit moderate to excellent activity against various bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents (Amnerkar et al., 2015).

Electroluminescence and Spontaneous Emission

Research has also explored the use of derivatives of this compound in developing electroluminescent materials. These materials have potential applications in electronic and photonic devices, demonstrating the compound's versatility in advanced material science (Liu et al., 2016).

Propiedades

IUPAC Name |

3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S2/c1-11-6-8-12(9-7-11)14-10-21-18(20-14)16-13-4-2-3-5-15(13)22-17(16)19/h6-10H,2-5,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDYCTHFLKVDLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(SC4=C3CCCC4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5553433.png)

![N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5553456.png)

![2-methyl-6-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5553464.png)

![2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5553490.png)

![N-methyl-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5553509.png)

![4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5553510.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)

![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)

![6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5553529.png)